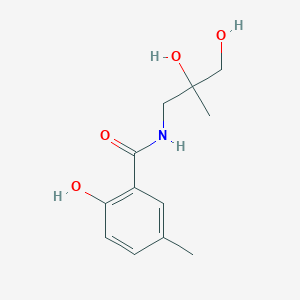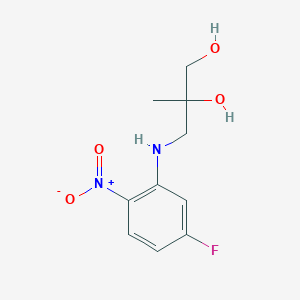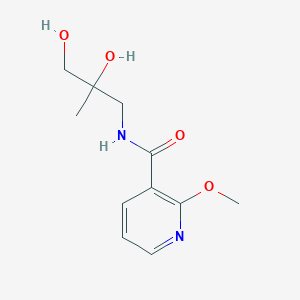
N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide, also known as DMP 777, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of pyridine and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 is not fully understood. However, it is believed to work by activating the Nrf2/ARE pathway, which is responsible for regulating the expression of genes involved in the antioxidant response. This pathway is activated in response to oxidative stress and inflammation, and it helps to protect cells from damage.
Biochemical and Physiological Effects:
N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces the production of reactive oxygen species and inflammatory cytokines. These effects help to protect cells from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 in lab experiments is its high purity and yield. This makes it easier to obtain consistent results and reduces the risk of contamination. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777. One area of research is to further investigate its potential use as a neuroprotective agent. This could involve studying its effects in animal models of neurodegenerative diseases and conducting clinical trials in humans. Another area of research is to investigate its potential use in other areas, such as cancer treatment and cardiovascular disease. Finally, more research is needed to fully understand the mechanism of action of N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777, which could lead to the development of more targeted therapies.
Synthesemethoden
N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 has been synthesized using various methods, including the reaction of 2,3-dihydroxy-2-methylpropylamine with 3-cyanopyridine-2-carboxylic acid methyl ester, followed by hydrolysis of the resulting intermediate. Another method involves the reaction of 2,3-dihydroxy-2-methylpropylamine with 3-cyanopyridine-2-carboxylic acid, followed by methylation of the resulting intermediate. These methods have been used to produce N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential use as a neuroprotective agent. Studies have shown that N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide 777 can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(16,7-14)6-13-9(15)8-4-3-5-12-10(8)17-2/h3-5,14,16H,6-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHUCHPNQOBBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(N=CC=C1)OC)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroxy-2-methylpropyl)-2-methoxypyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
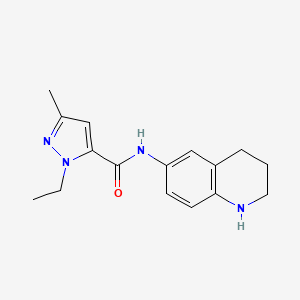
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
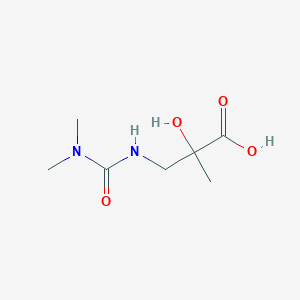
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
